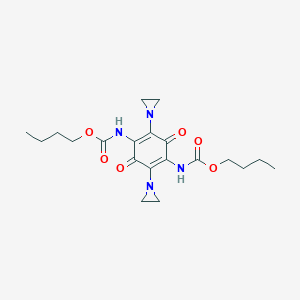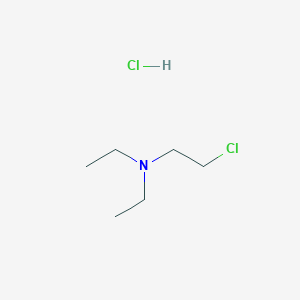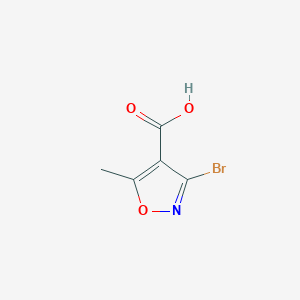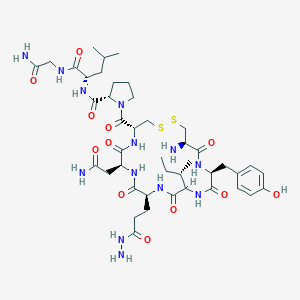
Oxytocin, glu(nhnh2)(4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxytocin, glu(nhnh2)(4)-, also known as Oxytocin, is a hormone that plays a critical role in various physiological functions, including social bonding, childbirth, and lactation. It is a peptide hormone that is produced in the hypothalamus and released by the pituitary gland. The hormone has been the subject of numerous scientific studies, exploring its potential therapeutic applications and mechanisms of action.
Mecanismo De Acción
Oxytocin, glu(nhnh2)(4)- acts on specific receptors in the brain and other tissues, including the uterus and mammary glands. The hormone binds to the receptors, leading to the activation of various signaling pathways, including the release of intracellular calcium. The activation of these pathways leads to the physiological effects of oxytocin, including uterine contractions, milk ejection, and social bonding.
Efectos Bioquímicos Y Fisiológicos
Oxytocin, glu(nhnh2)(4)- has several biochemical and physiological effects, including uterine contractions during childbirth, milk ejection during lactation, and social bonding. The hormone also plays a role in regulating stress responses, blood pressure, and heart rate. Recent studies have also suggested that oxytocin may have anti-inflammatory effects, which could have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxytocin, glu(nhnh2)(4)- has several advantages for lab experiments, including its stability and availability. The hormone is relatively stable and can be easily synthesized, making it readily available for research. However, one of the limitations of oxytocin is its short half-life, which can make it challenging to study in vivo.
Direcciones Futuras
There are several future directions for research on oxytocin, including exploring its potential therapeutic applications in various neuropsychiatric disorders. Further research is also needed to understand the mechanisms of action of oxytocin and its effects on the brain and other tissues. Additionally, studies are needed to explore the potential side effects of oxytocin and its long-term safety profile.
In conclusion, oxytocin, glu(nhnh2)(4)-, is a hormone that plays a critical role in various physiological functions, including social bonding, childbirth, and lactation. The hormone has been the subject of numerous scientific studies, exploring its potential therapeutic applications and mechanisms of action. While there are several advantages to studying oxytocin, including its stability and availability, there are also limitations, including its short half-life. Future research is needed to explore the potential therapeutic applications of oxytocin and to better understand its mechanisms of action and safety profile.
Métodos De Síntesis
Oxytocin, glu(nhnh2)(4)- can be synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled to the growing peptide chain using a coupling reagent. The process is repeated until the desired peptide sequence is achieved, and the peptide is then cleaved from the resin and purified.
Aplicaciones Científicas De Investigación
Oxytocin, glu(nhnh2)(4)- has been the subject of numerous scientific studies, exploring its potential therapeutic applications. Some of the areas of research include autism spectrum disorder, anxiety, depression, post-traumatic stress disorder, and social cognition. The hormone has also been studied for its potential role in improving social interactions, trust, and empathy.
Propiedades
Número CAS |
127716-65-8 |
|---|---|
Nombre del producto |
Oxytocin, glu(nhnh2)(4)- |
Fórmula molecular |
C43H67N13O12S2 |
Peso molecular |
1022.2 g/mol |
Nombre IUPAC |
(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H67N13O12S2/c1-5-22(4)35-42(67)49-26(12-13-34(60)55-47)38(63)51-29(17-32(45)58)39(64)53-30(20-70-69-19-25(44)36(61)50-28(40(65)54-35)16-23-8-10-24(57)11-9-23)43(68)56-14-6-7-31(56)41(66)52-27(15-21(2)3)37(62)48-18-33(46)59/h8-11,21-22,25-31,35,57H,5-7,12-20,44,47H2,1-4H3,(H2,45,58)(H2,46,59)(H,48,62)(H,49,67)(H,50,61)(H,51,63)(H,52,66)(H,53,64)(H,54,65)(H,55,60)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1 |
Clave InChI |
UCIVOSQJEMZBTM-OMTOYRQASA-N |
SMILES isomérico |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |
Secuencia |
CYIXNCPLG |
Sinónimos |
4-Glu(NHNH2)-oxytocin oxytocin, Glu(NHNH2)(4)- oxytocin, glutamyl-gamma-hydrazide(4)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



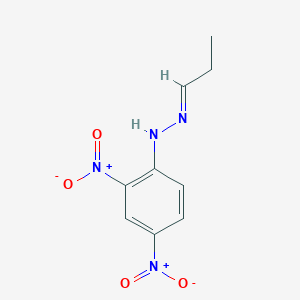

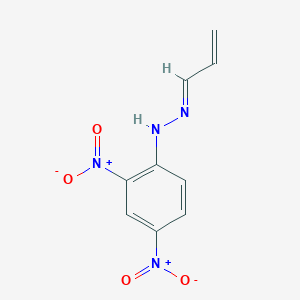
![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)


